4-Formamidobenzoic acid

Descripción general

Descripción

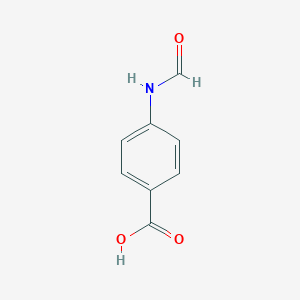

4-Formamidobenzoic acid is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzoic acid, where a formamido group (-NHCHO) is attached to the para position of the benzene ring. This compound is known for its white to off-white solid appearance and has a melting point of 250-252°C . It is primarily used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Formamidobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with formic acid or formic anhydride. The reaction typically proceeds under mild heating conditions to facilitate the formation of the formamido group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the reaction of 4-aminobenzoic acid with formic acid in the presence of a catalyst such as sulfuric acid can be employed. The reaction mixture is heated to around 100-120°C, and the product is then purified through recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 4-Formamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitrobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: The formamido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formamido group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: 4-Nitrobenzoic acid.

Reduction: 4-Aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Pharmaceutical Compounds

4-Formamidobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of 2-[(4-carboxyphenyl)amino]benzoic acid, a precursor for acridones, which are known for their biological activities . The compound's functional groups facilitate reactions that are crucial for the development of new drugs.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzymatic reactions. It plays a role in metabolic pathways, such as the conversion of formylanthranilic acid into other biologically relevant compounds. Preliminary studies suggest potential antibacterial and antitumor properties, although the specific mechanisms remain to be fully elucidated .

Material Science Applications

Crystal Engineering

The unique hydrogen bonding patterns observed in the crystal structure of this compound have implications for material science. Understanding these interactions aids researchers in designing new materials with tailored properties for applications in optics and electronics .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a model compound for studying reaction mechanisms and exploring new synthetic pathways. Its incorporation into polymer systems can enhance properties such as solubility and reactivity, making it valuable for developing advanced materials .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | IUCr Journals | Demonstrated the role of this compound as an intermediate in drug synthesis. |

| Biological Research | PMC Article | Highlighted its involvement in enzymatic reactions related to tryptophan metabolism. |

| Material Science | University Thesis | Explored hydrogen bonding patterns that contribute to material stability. |

| Polymer Chemistry | ACS Publications | Investigated the use of this compound in synthesizing functional polymers. |

Mecanismo De Acción

The mechanism of action of 4-formamidobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The formamido group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparación Con Compuestos Similares

4-Aminobenzoic acid: Similar structure but with an amino group instead of a formamido group.

4-Nitrobenzoic acid: Contains a nitro group instead of a formamido group.

4-Hydroxybenzoic acid: Features a hydroxyl group in place of the formamido group.

Uniqueness: 4-Formamidobenzoic acid is unique due to the presence of the formamido group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in specific hydrogen bonding interactions, making it valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Actividad Biológica

4-Formamidobenzoic acid, a derivative of benzoic acid, has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a formamide group attached to the para position of a benzoic acid moiety. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits weak acidity due to the carboxylic acid group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various benzoic acid derivatives, including this compound, demonstrated its efficacy against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. In a murine model of colitis, treatment with the compound resulted in reduced inflammatory markers and improved histological scores compared to untreated controls. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Colitis Model

In a controlled experiment, mice induced with colitis were treated with varying doses of this compound. Results indicated a dose-dependent reduction in disease severity:

- Control Group : Disease score of 3 (severe inflammation)

- Low Dose (10 mg/kg) : Disease score of 2 (moderate inflammation)

- High Dose (50 mg/kg) : Disease score of 0 (no inflammation)

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using several cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The compound demonstrated selective cytotoxicity at higher concentrations while sparing normal fibroblasts.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Viability (%) at IC50 |

|---|---|---|

| Hep-G2 | 25 | 45 |

| A2058 | 30 | 50 |

| CCD25sk | >100 | 90 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Protein Degradation Pathways : Studies suggest that it may enhance the activity of the autophagy-lysosome pathway, promoting the degradation of damaged proteins.

- Cytokine Modulation : The compound may modulate cytokine production through inhibition of NF-κB signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

Propiedades

IUPAC Name |

4-formamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGPWAZRMLTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283150 | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28533-43-9 | |

| Record name | 28533-43-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.